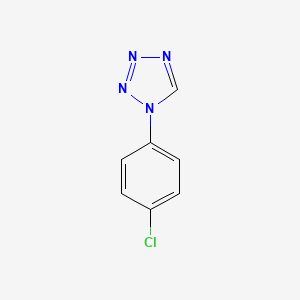

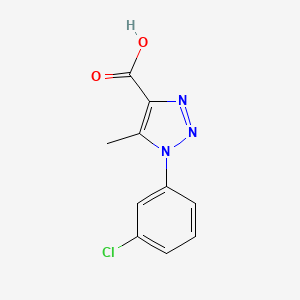

1-(4-chlorophenyl)-1H-tetrazole

Descripción general

Descripción

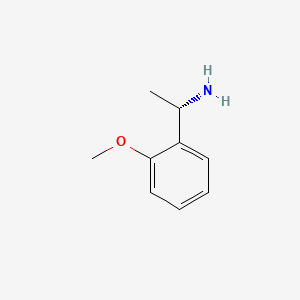

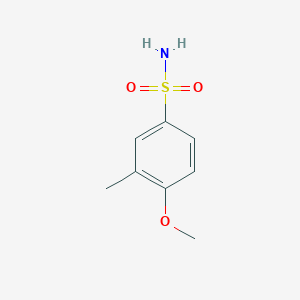

“1-(4-chlorophenyl)-1H-tetrazole” is a chemical compound that likely contains a tetrazole group and a chlorophenyl group . Tetrazoles are a class of compounds that contain a five-member ring of four nitrogen atoms and one carbon atom. Chlorophenyl groups are phenyl groups (a ring of six carbon atoms) with a chlorine atom attached .

Synthesis Analysis

While specific synthesis methods for “1-(4-chlorophenyl)-1H-tetrazole” were not found, similar compounds are often synthesized through various reactions . For example, a new halogen substituted chalcone derivative has been synthesized by Claisen-Schmidt condensation reaction .Aplicaciones Científicas De Investigación

Biochemistry

In biochemistry research, related compounds have been utilized to study enzyme and protein structure and functionality, which could suggest potential applications for “1-(4-chlorophenyl)-1H-tetrazole” in understanding biological processes .

Plant Biology

Triazole derivatives, which are structurally related to tetrazoles, have been shown to possess plant growth-regulating properties. This suggests that “1-(4-chlorophenyl)-1H-tetrazole” could potentially be explored for its effects on plant physiology .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been shown to inhibit inflammation .

Biochemical Pathways

For example, they can affect the isoprenoid pathway, altering the levels of plant hormones like gibberellins and cytokinins .

Pharmacokinetics

For instance, some indole derivatives have been reported to have good absorption, metabolism, and excretion profiles .

Result of Action

For instance, some indole derivatives have demonstrated antiviral, anti-inflammatory, and anticancer activities .

Action Environment

For instance, the efficacy of some pesticides can be influenced by factors such as temperature, pH, and soil composition .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXFXVKZUVWQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NN=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296827 | |

| Record name | 1-(4-Chloro-phenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-1H-tetrazole | |

CAS RN |

25108-32-1 | |

| Record name | 25108-32-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Chloro-phenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the coordination behavior of 1-(4-chlorophenyl)-1H-tetrazole with silver(I)?

A1: Research shows that 1-(4-chlorophenyl)-1H-tetrazole (atcpt) can act as a ligand, coordinating to silver(I) ions through the N4 nitrogen atom of the tetrazole ring. [] This coordination mode was observed in the crystal structure of the complex [Ag(atcpt)(NO3)], where the silver(I) ion adopts a trigonal pyramidal coordination geometry. [] Two oxygen atoms from nitrate anions occupy the equatorial positions, and the N4 atom of atcpt occupies one of the axial positions. Interestingly, the allyl group of atcpt also exhibits weak interaction with the silver(I) ion, occupying the apical position of the coordination polyhedron. []

Q2: How does the coordination mode of 1-(4-chlorophenyl)-1H-tetrazole differ between silver(I) and copper(I) complexes?

A2: While 1-(4-chlorophenyl)-1H-tetrazole coordinates to silver(I) solely through the N4 nitrogen, its interaction with copper(I) is more diverse. In the complex 2·C2H5OH, both N3 and N4 nitrogen atoms from two atcpt ligands bridge two copper(I) ions, forming a dinuclear structure. [, ] This bridging coordination mode contrasts with the monodentate coordination observed in the silver(I) complex. [] Furthermore, copper(I) complexes of atcpt often incorporate water molecules in their coordination sphere, a feature not observed in the silver(I) complex discussed. [, ]

Q3: What are the potential applications of metal complexes containing 1-(4-chlorophenyl)-1H-tetrazole?

A3: The coordination chemistry of 1-(4-chlorophenyl)-1H-tetrazole with transition metals like silver(I) and copper(I) is an active area of research. [, , ] While specific applications are still under investigation, these complexes hold potential in various fields. For instance, similar silver(I)-tetrazole complexes have shown promising antimicrobial activity. [] Additionally, copper(I) complexes with nitrogen-containing ligands are being explored for their catalytic properties in organic transformations. [, ] Further research is needed to fully understand the potential applications of metal complexes incorporating 1-(4-chlorophenyl)-1H-tetrazole.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B1347552.png)